

An In-Depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(3,5-Dibromophenyl)propanoic acid

Cat. No.: B1591333

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(3,5-Dibromophenyl)propanoic acid**, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, established synthesis protocols, characteristic spectroscopic data, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its reactivity and physicochemical properties, making it a valuable synthon for introducing a dibromophenyl motif into larger molecules.

Table 1: Chemical Identifiers and Properties

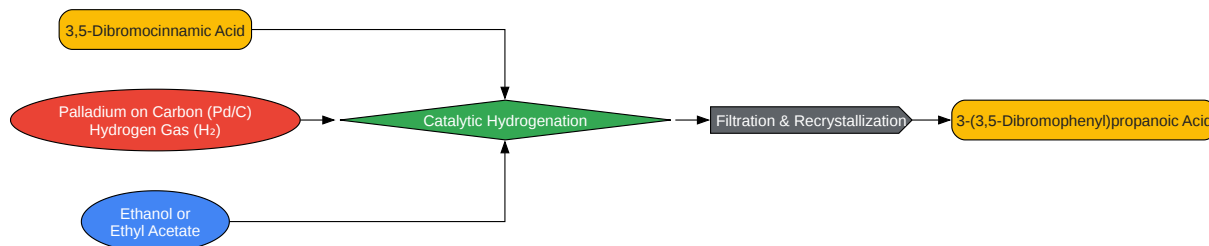
Property	Value	Source
IUPAC Name	3-(3,5-dibromophenyl)propanoic acid	
CAS Number	923977-15-5	[1]
Molecular Formula	C ₉ H ₈ Br ₂ O ₂	[1]
Molecular Weight	307.97 g/mol	[1]
Canonical SMILES	C1=C(C=C(C=C1Br)Br)CCC(=O)O	
InChI Key	AMKWPMUHANVQSZ-UHFFFAOYSA-N	
Appearance	Off-white powder (typical)	General chemical supplier information
Storage	Room temperature, in a dry and sealed container.[2]	

Synthesis of 3-(3,5-Dibromophenyl)propanoic Acid

The synthesis of **3-(3,5-Dibromophenyl)propanoic acid** can be approached through several synthetic strategies. A common and reliable method involves the reduction of the corresponding cinnamic acid derivative. This approach is advantageous due to the commercial availability of substituted cinnamic acids and the high efficiency of catalytic hydrogenation.

Proposed Synthesis Workflow: Reduction of 3,5-Dibromocinnamic Acid

A plausible and efficient route to **3-(3,5-Dibromophenyl)propanoic acid** is the catalytic hydrogenation of 3,5-dibromocinnamic acid. This method selectively reduces the carbon-carbon double bond of the cinnamic acid moiety without affecting the aromatic ring or the carboxylic acid group.



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Caption: Proposed synthesis workflow for **3-(3,5-Dibromophenyl)propanoic acid**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for the hydrogenation of cinnamic acids.[3] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

- 3,5-Dibromocinnamic acid
- 10% Palladium on carbon (Pd/C)
- Ethanol (reagent grade)
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite®)

Equipment:

- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3,5-dibromocinnamic acid in a suitable amount of ethanol.
- **Catalyst Addition:** Carefully add a catalytic amount of 10% Pd/C to the solution.
- **Hydrogenation:** Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
- **Filtration:** Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
- **Solvent Removal:** Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **3-(3,5-Dibromophenyl)propanoic acid**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized **3-(3,5-Dibromophenyl)propanoic acid**. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

- **Aromatic Protons:** Two signals in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions.
- **Aliphatic Protons:** Two triplets in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the two methylene groups of the propanoic acid chain.
- **Carboxylic Acid Proton:** A broad singlet in the downfield region (δ 10-12 ppm), which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

- **Carbonyl Carbon:** A signal in the downfield region (δ 170-180 ppm) corresponding to the carboxylic acid carbonyl group.
- **Aromatic Carbons:** Signals in the aromatic region (δ 120-150 ppm). The carbons attached to the bromine atoms will appear as distinct signals.
- **Aliphatic Carbons:** Two signals in the aliphatic region (δ 25-40 ppm) for the two methylene carbons.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak $[M]^+$. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a

distinctive M, M+2, and M+4 pattern. Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxylic acid group and cleavage of the aliphatic chain.[4]

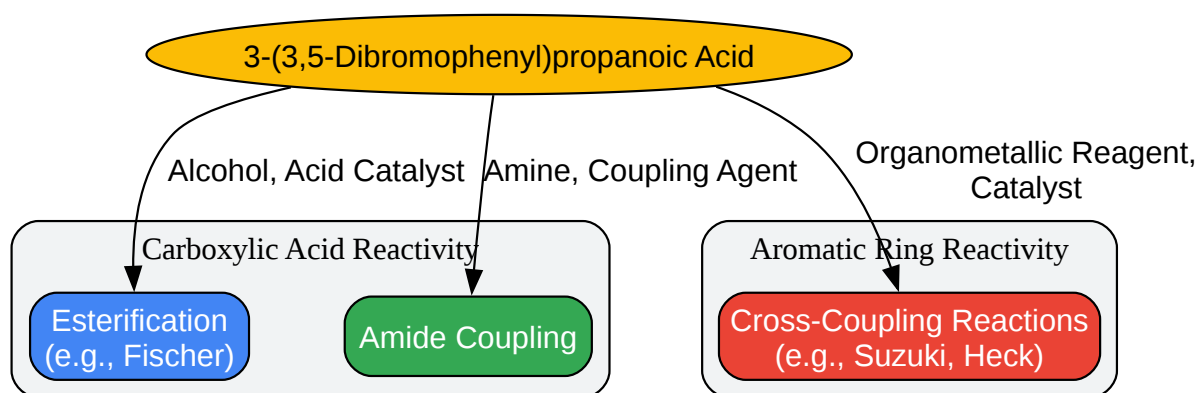
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

- **O-H Stretch:** A broad absorption band in the region of 2500-3300 cm^{-1} is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding.
- **C=O Stretch:** A strong, sharp absorption band around 1700-1725 cm^{-1} corresponds to the carbonyl group of the carboxylic acid.
- **C-Br Stretch:** Absorptions in the fingerprint region (typically below 800 cm^{-1}) can be attributed to the carbon-bromine bonds.

Reactivity and Synthetic Applications

The chemical reactivity of **3-(3,5-Dibromophenyl)propanoic acid** is primarily dictated by its two functional groups: the carboxylic acid and the dibrominated aromatic ring.



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Caption: Key reaction pathways of **3-(3,5-Dibromophenyl)propanoic acid**.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, providing access to a wide range of derivatives.

- **Esterification:** The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides in the presence of a base.
- **Amide Formation:** Amide derivatives can be synthesized by activating the carboxylic acid (e.g., conversion to an acid chloride or using a peptide coupling reagent) followed by reaction with a primary or secondary amine.

Reactions of the Dibrominated Phenyl Ring

The two bromine atoms on the aromatic ring serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation.

- **Cross-Coupling Reactions:** The aryl bromide functionalities are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 3 and 5 positions of the phenyl ring, enabling the synthesis of complex molecular architectures.

Applications in Drug Discovery

3-(3,5-Dibromophenyl)propanoic acid and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The phenylpropanoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The dibromo substitution pattern allows for the exploration of structure-activity relationships (SAR) by systematically modifying these positions. This compound is particularly useful in the development of anti-inflammatory and analgesic agents.^[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-(3,5-Dibromophenyl)propanoic acid**.

Table 2: GHS Hazard Information (for related compounds)

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
Data is for the related compound 3-(3-bromophenyl)propanoic acid and should be used as a guideline. A specific safety data sheet for 3-(3,5-Dibromophenyl)propanoic acid should be consulted. [1]	

Handling Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- Ingestion and Inhalation: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[2\]](#)

Conclusion

3-(3,5-Dibromophenyl)propanoic acid is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive carboxylic acid and a dibrominated aromatic ring amenable to cross-coupling reactions, provides a powerful platform for the synthesis of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers in their pursuit of novel chemical entities with potential therapeutic applications.

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